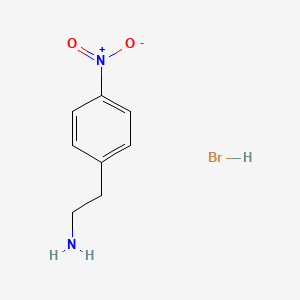

4-Nitrophenylethylamine hydrobromide

Description

Contextual Significance of Substituted Phenylethylamines

Substituted phenethylamines are a class of organic compounds based on the phenethylamine (B48288) structure, where one or more hydrogen atoms on the core structure have been replaced by other substituents. wikipedia.org This chemical scaffold is of profound significance in biological and chemical research due to its widespread presence in nature and its versatile role in medicinal chemistry. nih.gov Endogenous compounds such as the catecholamines dopamine (B1211576) and norepinephrine, which are crucial for neurological functions like voluntary movement and mood, are substituted phenethylamines. nih.gov The phenethylamine framework is a common feature in a vast array of psychoactive drugs, including central nervous system stimulants, hallucinogens, and entactogens. wikipedia.org Their pharmacological effects are often mediated by modulating monoamine neurotransmitter systems. wikipedia.org The therapeutic applications of substituted phenethylamines are extensive, encompassing treatments for depression, Parkinson's disease, and appetite suppression, among others. wikipedia.orgnih.gov The structural versatility of this class allows for the creation of a vast chemical space for drug discovery and development. nih.gov For instance, novel β-lactam derivatives based on a substituted phenethylamine structure have been synthesized and investigated for their antimicrobial and anticancer properties. nih.gov

Role of Nitroaromatic Moieties in Biological Systems

The nitroaromatic moiety, characterized by a nitro group (NO2) attached to an aromatic ring, is a key functional group in many biologically active compounds. svedbergopen.comnih.gov The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical properties and biological activity. nih.gov In pharmaceuticals, the nitro group is often essential for the compound's bioactive properties. svedbergopen.com Many nitroaromatic compounds function as prodrugs, which are metabolically reduced in biological systems to form reactive intermediates like Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS). svedbergopen.com This bioactivation is central to the therapeutic mechanism of various antimicrobial and anticancer drugs. scielo.brresearchgate.net For example, nitroimidazoles are effective against anaerobic bacterial infections, and the activation of benznidazole (B1666585) by nitroreductases is key to its trypanocidal activity against T. cruzi. svedbergopen.comscielo.br However, this same reactivity can also lead to toxicity, as the reactive intermediates can cause oxidative stress and DNA damage. svedbergopen.comnih.gov The position of the nitro group on the aromatic ring can influence the compound's mutagenicity and carcinogenicity. nih.gov Despite these challenges, the nitro group remains a valuable component in drug development, with applications ranging from antibiotics like nitrofurantoin (B1679001) and chloramphenicol (B1208) to cardiovascular drugs like nitroglycerin. svedbergopen.com

Overview of 4-Nitrophenylethylamine Hydrobromide as a Research Scaffold

This compound is the hydrobromide salt of 4-nitrophenylethylamine. It serves as a valuable research chemical and a key intermediate in organic and medicinal chemistry. tandfonline.comchemicalbook.com Its bifunctional nature, possessing both a primary amine group and a nitroaromatic moiety, allows for a wide range of chemical modifications. tandfonline.com This makes it a versatile scaffold for synthesizing more complex molecules. google.com In the pharmaceutical industry, it is particularly useful as a starting material in drug discovery programs. tandfonline.comchemicalbook.com For example, it is a known intermediate in the synthesis of dofetilide (B1670870) and has been used in the development of Mirabegron, a drug for treating overactive bladder. chemicalbook.com The compound's stability and reactivity make it a preferred building block for researchers developing new therapeutic agents and studying biochemical pathways. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-nitrophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEDXMYYHOYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634302 | |

| Record name | 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69447-84-3 | |

| Record name | 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)ethan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrophenylethylamine Hydrobromide

Historical and Current Synthetic Routes

The preparation of 4-Nitrophenylethylamine and its salts has been approached from different chemical starting points, primarily involving nitration of a pre-existing phenylethylamine backbone or building the ethylamine (B1201723) chain onto a nitrated benzene (B151609) ring.

A common and direct approach to synthesizing 4-Nitrophenylethylamine involves the electrophilic nitration of a phenylethylamine derivative.

One historical method involves the nitration of phenylacetonitrile, followed by a reduction step. tandfonline.com A more direct route is the nitration of phenethylamine (B48288) itself. tandfonline.com A significant challenge in the direct nitration of phenethylamine is the susceptibility of the primary amino group to oxidation under the harsh conditions of mixed nitric and sulfuric acids, which can lead to lower yields and the formation of byproducts. google.com

To circumvent this issue, a multi-step strategy involving protection of the amine, followed by nitration and subsequent deprotection, is frequently employed. google.com This process typically involves:

Amine Protection: Phenylethylamine is reacted with an acylating agent, such as acetic anhydride (B1165640), to form N-acetyl-phenylethylamine. google.com This protects the amino group from the strong oxidizing conditions of the nitration step.

Nitration: The protected intermediate is then nitrated. The acetyl group is an ortho-, para-director, leading to a mixture of isomers. The para-substituted product, 4-nitro-N-acetyl-phenylethylamine, is the desired intermediate. google.com

Deprotection (Hydrolysis): The acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by heating in the presence of an acid like hydrochloric acid, to yield the final product, 4-nitrophenethylamine hydrochloride. google.com

A Chinese patent describes a method where phenethylamine hydrochloride is slowly added to a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at 0°C. google.com After the reaction, the mixture is neutralized, extracted, and treated with hydrochloric acid to precipitate the desired product. google.com

An alternative and efficient synthesis route starts from the amino acid L-phenylalanine. This method avoids the direct nitration of the sensitive phenylethylamine structure. A key development in this area describes a convenient synthesis of 4-nitrophenethylamine hydrochloride from L-4-nitrophenylalanine. tandfonline.com

The process begins with the nitration of L-phenylalanine to produce L-4-nitrophenylalanine, which is commercially available or can be prepared according to literature procedures. tandfonline.com The crucial step is the decarboxylation of L-4-nitrophenylalanine. This is achieved by heating the amino acid in a high-boiling solvent, such as diphenylether, in the presence of a catalytic amount of a ketone, like methyl ethyl ketone. tandfonline.comresearchgate.net The water from the 4-nitrophenylalanine monohydrate must be removed prior to this step to facilitate the reaction, which is presumed to proceed through an imine intermediate. tandfonline.com Following decarboxylation, bubbling dry hydrogen chloride gas through the solution precipitates 4-nitrophenethylamine hydrochloride in excellent yields. tandfonline.com

The synthesis of 4-Nitrophenylethylamine hydrobromide is inherently a multi-step process, often integrated into longer synthetic sequences for complex target molecules. For example, it is a key intermediate in the synthesis of the pharmaceutical drug Mirabegron. chemicalbook.com

One such pathway, outlined in a patent, starts with phenylethylamine and involves the following sequence:

Protection: Reaction with an acyl chloride (e.g., propionyl chloride) or anhydride to form an N-protected phenylethylamine. google.com

Nitration: The protected intermediate is dissolved in concentrated sulfuric acid and treated with concentrated nitric acid to introduce the nitro group at the para position. google.com

Deprotection and Salt Formation: The resulting 4-nitro-N-protected-phenylethylamine is heated under reflux with hydrochloric acid in a solvent like methanol (B129727) or isopropanol. google.com This step removes the protecting group and forms the hydrochloride salt, which precipitates upon cooling. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, solvent, reaction time, and pH is critical for maximizing the yield and purity of this compound.

In the decarboxylation route, the reaction is effectively carried out by heating a suspension of 4-nitrophenylalanine in diphenylether with a catalytic amount of methyl ethyl ketone at 220°C for 3 hours. tandfonline.com This specific high-temperature condition drives the reaction to completion. tandfonline.com

For the protection-nitration-deprotection pathway, optimization focuses on the final deprotection step. A patent demonstrates this by comparing different solvent and acid conditions. google.com The data shows that the choice of alcohol and the concentration of the acid impact the reaction time and yield. Deep learning models have also been developed to predict reaction yields by considering various reaction conditions, highlighting the complexity and importance of optimization. nih.gov

| Solvent | Acid | Temperature | Time | Yield |

|---|---|---|---|---|

| Methanol | 4.5mol/L HCl | 75°C (Reflux) | 8h | 80.9% |

| Isopropanol | 2.5mol/L HCl | 95°C (Reflux) | 18h | 80.7% |

| Ethanol (B145695) | 2mol/L HCl | 80°C | 20h | 84.7% |

Enantioselective Synthesis and Chiral Resolution of Related Compounds

While 4-Nitrophenylethylamine itself is an achiral molecule, the broader class of phenylethylamines includes many chiral compounds of significant interest, particularly in pharmaceuticals. Therefore, methods for enantioselective synthesis and chiral resolution are highly relevant to this class of molecules.

Chiral Resolution is a classical technique used to separate a racemic mixture of a chiral amine. The most common method for resolving (±)-α-phenylethylamine, a closely related compound, is through the formation of diastereomeric salts with a chiral resolving agent, such as enantiomerically pure tartaric acid. stereoelectronics.orgacs.org The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. acs.org After separation, the addition of a base liberates the free, enantiomerically enriched amine. acs.org

Enantioselective Synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. One advanced method involves the asymmetric lithiation of N-(2-phenylethyl)isobutyramide in the presence of a chiral ligand, (-)-sparteine, followed by reaction with an electrophile. acs.orgacs.orgnih.gov This approach allows for the creation of benzylically substituted phenylethylamines with good to high enantiomeric ratios. nih.gov Another strategy is the asymmetric reduction of an imine. For instance, an acetophenone (B1666503) can be condensed with a chiral sulfinamide, followed by a diastereoselective reduction with a hydride reagent to produce a chiral amine. youtube.com

These methods, while not directly applicable to the synthesis of achiral 4-nitrophenylethylamine, are fundamental for producing its chiral analogs and derivatives, which are prevalent in medicinal chemistry.

Green Chemistry Principles in the Synthesis of Phenylethylamines

Applying the principles of green chemistry to the synthesis of phenylethylamines aims to reduce the environmental impact of these chemical processes. The 12 principles of green chemistry provide a framework for evaluating and improving synthetic routes. nih.gov

Prevention of Waste: Routes like the decarboxylation of 4-nitrophenylalanine are advantageous if they produce the desired product cleanly and in high yield, minimizing waste. tandfonline.com

Atom Economy: Synthetic pathways that involve the use of protecting groups, such as the N-acetylation/deacetylation sequence, have lower atom economy because the atoms of the protecting group are not incorporated into the final product and are discarded as waste. google.comnih.gov Direct synthesis methods are preferable from an atom economy perspective.

Less Hazardous Chemical Syntheses: Traditional nitration methods use large quantities of concentrated sulfuric and nitric acids, which are highly corrosive and hazardous. google.comgoogle.com The development of milder or solid acid catalysts for nitration is an active area of research to improve safety. dntb.gov.ua

Safer Solvents and Auxiliaries: Many described syntheses use volatile organic solvents like diethyl ether for extraction. tandfonline.comgoogle.com Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.

Design for Energy Efficiency: The decarboxylation method requires a high temperature of 220°C, which is energy-intensive. tandfonline.com Syntheses that can be conducted at ambient temperature and pressure are more aligned with green principles. nih.gov

Use of Renewable Feedstocks: Synthesizing the target compound from a renewable starting material like L-phenylalanine, which can be produced through fermentation, is a key green chemistry strategy. tandfonline.comnih.gov

Reduce Derivatives: The protection-nitration-deprotection pathway is an example of using derivatization to achieve a chemical transformation. google.com Avoiding these steps, if possible, reduces reagent use and waste generation, aligning with the principle of minimizing derivatives. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov The decarboxylation reaction, which uses a catalytic amount of methyl ethyl ketone, is an example of this principle in action. tandfonline.com Similarly, catalytic reduction methods are preferred over stoichiometric reducing agents. orgsyn.org Metal-free reduction of nitro compounds using catalytic trichlorosilane (B8805176) represents a greener alternative to methods requiring heavy metals. beilstein-journals.org

By analyzing existing synthetic routes through the lens of green chemistry, opportunities for creating more sustainable and efficient processes for producing this compound and related compounds can be identified.

Precursor Chemistry and Starting Material Utilization

The synthesis of this compound relies on the initial preparation of the core molecule, 4-nitrophenylethylamine. This foundational amine can be synthesized through various pathways, each employing distinct precursor molecules and chemical strategies. The choice of starting material often dictates the synthetic route, influencing factors such as yield, purity, and scalability. Once the free amine is obtained, it can be converted to the hydrobromide salt.

Synthesis from β-Phenylethylamine Precursors

A primary and direct method for synthesizing 4-nitrophenylethylamine involves the nitration of a protected β-phenylethylamine derivative. This approach leverages the commercially available and structurally simple phenylethylamine backbone.

A common strategy begins with the protection of the amino group of β-phenylethylamine, typically through acetylation with acetic anhydride to form N-acetyl-β-phenylethylamine. This protection is crucial to prevent oxidation of the amino group during the subsequent nitration step. The protected intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, primarily at the para position due to the directing effects of the ethylamine side chain. The final step involves the acidic hydrolysis of the acetyl group to yield 4-nitrophenylethylamine, which is often isolated as its hydrochloride salt. google.comnih.gov

A patent describes a method starting with the reaction of β-phenyl ethylamine with an acyl protecting agent, such as acetic anhydride, to yield an N-protected-β-phenylethylamine. nih.gov This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids. Following the nitration, the protecting group is removed by acid hydrolysis to yield the final product. nih.gov Another patented method involves the direct nitration of phenylethylamine using a mixed acid of concentrated sulfuric acid and concentrated nitric acid at low temperatures. google.com The resulting product is then isolated as the hydrochloride salt. google.com

Table 1: Precursors for the β-Phenylethylamine Nitration Pathway

| Starting Material | Intermediate(s) | Key Reactions |

|---|---|---|

| β-Phenylethylamine | N-Acetyl-β-phenylethylamine | Acetylation, Nitration, Deacetylation (Hydrolysis) |

Synthesis from Phenylalanine Precursors

An alternative synthetic route utilizes amino acids, specifically 4-nitrophenylalanine, as the starting material. This method is advantageous as it bypasses the need for nitration of a phenylethylamine derivative, starting instead with a precursor that already contains the required nitro group.

In a method described by Joshi et al., L-4-nitrophenylalanine monohydrate serves as the precursor. tandfonline.com The synthesis involves the decarboxylation of the amino acid. This is achieved by heating 4-nitrophenylalanine in a high-boiling solvent like diphenyl ether with a catalytic amount of an aliphatic ketone, such as methyl ethyl ketone. The ketone facilitates the formation of an imine, which promotes the subsequent decarboxylation. Following the removal of the carboxyl group, the resulting 4-nitrophenylethylamine is typically converted to its hydrochloride salt by treatment with hydrochloric acid. tandfonline.com

Table 2: Precursors for the Phenylalanine Decarboxylation Pathway

| Starting Material | Key Reactions |

|---|

Formation of the Hydrobromide Salt

While much of the published literature details the synthesis of 4-nitrophenylethylamine hydrochloride, the corresponding hydrobromide salt can be prepared from the free amine. google.comtandfonline.comchemicalbook.com Once 4-nitrophenylethylamine is synthesized and isolated, it can be converted to the hydrobromide salt.

A general and effective method involves dissolving the free amine in a suitable organic solvent, such as ethanol or diethyl ether, and then treating it with a solution of hydrobromic acid. researchgate.net The this compound salt will then precipitate from the solution and can be collected by filtration and dried. researchgate.net The stoichiometry between the amine and hydrobromic acid is carefully controlled to ensure complete salt formation.

Alternatively, the hydrobromide salt can be obtained from the more commonly synthesized hydrochloride salt through an anion exchange process. This can be achieved by using an anion exchange resin loaded with bromide ions or by a process of neutralization and re-protonation. osti.govgoogle.com This involves dissolving the hydrochloride salt in an aqueous solution and treating it with a base, such as sodium hydroxide, to generate the free amine. google.com The free amine is then extracted into an organic solvent and subsequently treated with hydrobromic acid to form the desired hydrobromide salt. researchgate.netgoogle.com

Chemical Transformations and Derivatization Studies of 4 Nitrophenylethylamine Hydrobromide

Functionalization of the Amine Moiety

The primary amine group in 4-nitrophenylethylamine is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation Reactions

The acylation of the primary amine of 4-nitrophenylethylamine to form N-acyl derivatives is a common and straightforward transformation. This reaction is often employed to protect the amine group during subsequent chemical manipulations or to introduce specific acyl moieties that may be crucial for the biological activity of the final compound.

A prevalent method for the synthesis of N-acetyl-4-nitrophenylethylamine involves the acetylation of phenethylamine (B48288) with reagents like acetic anhydride (B1165640), followed by nitration of the aromatic ring. google.com While this represents an alternative route to the acetylated product, direct acylation of 4-nitrophenylethylamine is also a viable and efficient method. The reaction can be carried out using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the hydrobromic acid salt and the acid generated during the reaction.

Table 1: Examples of Acylation Reactions of Amines

| Acylating Agent | Amine Substrate (Example) | Product | Typical Conditions |

| Acetic Anhydride | Aniline | Acetanilide | Solvent-free or in various solvents, room temp. |

| Benzoyl Chloride | Benzylamine | N-Benzylbenzamide | Presence of a base (e.g., DIPEA), CH2Cl2, 0°C to rt |

| Acetyl Chloride | Sulfonamide | N-Acetylsulfonamide | P2O5/SiO2, CH2Cl2 or solvent-free |

This table presents generalized acylation reactions on amine substrates to illustrate the types of transformations applicable to 4-nitrophenylethylamine.

Alkylation and N-Methylation Studies

N-alkylation of 4-nitrophenylethylamine introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. These derivatives are of significant interest, particularly in pharmaceutical applications. For instance, N-methyl-4-nitrophenylethylamine hydrochloride is a known intermediate in the synthesis of dofetilide (B1670870), an antiarrhythmic agent. wikipedia.org

The direct alkylation of primary amines with alkyl halides can sometimes be challenging to control, often leading to mixtures of mono- and dialkylated products, as well as quaternary ammonium (B1175870) salts. tandfonline.com However, more controlled methods such as reductive amination offer a more selective route to N-alkylated products. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netmdpi.com For the synthesis of N-methyl-4-nitrophenylethylamine, this could involve the reaction of 4-nitrophenylethylamine with formaldehyde (B43269) in the presence of a reducing agent. organic-chemistry.org

Table 2: Methods for N-Alkylation of Amines

| Alkylation Method | Alkylating Agent/Reagents | Amine Substrate (Example) | Product Type |

| Direct Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Primary/Secondary Amine | Secondary/Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Primary/Secondary Amine | Secondary/Tertiary Amine |

This table outlines common N-alkylation strategies applicable to 4-nitrophenylethylamine.

Formation of Substituted Amides and Carbamates

Beyond simple acylation, the amine group of 4-nitrophenylethylamine can be derivatized to form a wide range of substituted amides and carbamates. These functional groups are prevalent in many biologically active molecules.

Substituted amides can be synthesized by reacting 4-nitrophenylethylamine with various carboxylic acid derivatives, such as activated esters or acid chlorides, under standard amide bond-forming conditions.

Carbamates are typically synthesized by reacting the amine with a chloroformate, such as 4-nitrophenyl chloroformate, or an isocyanate. wikipedia.orgsemanticscholar.org The use of 4-nitrophenyl chloroformate is particularly noteworthy as the 4-nitrophenoxy group is a good leaving group, facilitating the reaction with the amine. researchgate.net The reaction of an amine with an isocyanate provides a direct and efficient route to N-substituted ureas, which are structurally related to carbamates.

Chemical Reactivity of the Nitro Group

The nitro group on the aromatic ring of 4-nitrophenylethylamine is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction.

Catalytic and Chemical Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations of 4-nitrophenylethylamine, yielding 4-aminophenylethylamine. This diamine is a versatile intermediate for the synthesis of a wide array of compounds, including pharmaceuticals and polymers. A variety of methods have been developed for this reduction, which can be broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its clean nature and often high yields. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. rsc.org The choice of catalyst and reaction conditions can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups. For instance, the hydrogenation of N-acetyl-4-nitrophenylethylamine to N-acetyl-4-aminophenylethylamine can be achieved using bimetallic copper/nickel nanoparticles. sciforum.net

Chemical Reduction: A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. A classic and effective method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). researchgate.netrsc.org This method is known for its efficiency and tolerance to various functional groups. Other metal-based systems, such as iron in acetic acid or zinc in ammonium chloride, have also been utilized. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be used for the reduction of nitroarenes, often in the presence of a catalyst such as copper(II) chloride or selenium with activated carbon. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst System | Type of Reduction | Notes |

| H₂ / Pd/C | Catalytic Hydrogenation | Commonly used, high efficiency. |

| H₂ / Raney Ni | Catalytic Hydrogenation | Alternative to Pd/C, useful when dehalogenation is a concern. |

| SnCl₂ / HCl | Chemical Reduction | Mild and effective, tolerates many functional groups. |

| Fe / Acid (e.g., AcOH) | Chemical Reduction | A classic and cost-effective method. |

| NaBH₄ / Catalyst (e.g., CuCl₂) | Chemical Reduction | Milder conditions, catalyst is often required for nitroarenes. |

This table summarizes common methods for the reduction of aromatic nitro groups, which are applicable to 4-nitrophenylethylamine and its derivatives.

Studies on Nitro-Driven Electrophilicity and Reactivity

The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the aromatic ring in 4-nitrophenylethylamine, making it susceptible to nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. While 4-nitrophenylethylamine itself does not have a typical leaving group on the ring, its derivatives, where a leaving group is present at the ortho or para position to the nitro group, would be highly activated towards such reactions.

The reactivity of substituted aromatic compounds is often quantified using Hammett plots, which correlate reaction rates with the electronic properties of the substituents. Kinetic studies on the aminolysis of S-4-nitrophenyl thiobenzoates and the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters have utilized Hammett plots to elucidate reaction mechanisms and the influence of substituents on the reactivity of the 4-nitrophenyl system. researchgate.net These studies consistently show that electron-withdrawing groups, like the nitro group, enhance the electrophilicity of the reaction center. While these studies were not performed directly on 4-nitrophenylethylamine, the principles are directly applicable to understanding the reactivity of its aromatic ring. The positive ρ (rho) values obtained in such studies indicate a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing substituents like the nitro group.

Formation of Metal Complexes (e.g., Palladacycles)

The primary amine and the phenyl ring of 4-nitrophenylethylamine provide reactive sites for coordination and cyclometalation with transition metals. Palladium complexes, in particular, have been a subject of significant interest due to their catalytic applications. The formation of palladacycles from primary phenethylamines, even those bearing electron-withdrawing groups like the nitro group, has been successfully demonstrated, challenging previous limitations in the field.

Research has shown that primary phenethylamines can undergo ortho-palladation to form stable, six-membered palladacycles. This transformation typically involves the reaction of the phenethylamine derivative with a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). The presence of an electron-withdrawing nitro group on the phenyl ring was once considered a barrier to such cyclopalladation reactions. However, studies have overcome this challenge, leading to the synthesis of palladacycles from 4-nitrophenylethylamine.

In a notable study, the hydrochloride salt of 4-nitrophenylethylamine was reacted with palladium(II) acetate and triphenylphosphine (B44618) (PPh₃) to yield a mononuclear cyclopalladated complex. The reaction proceeds through the initial coordination of the primary amine to the palladium center, followed by an intramolecular C-H activation at the ortho position of the phenyl ring. This results in the formation of a stable six-membered ring containing a carbon-palladium bond. The general structure of such a complex involves the palladium atom coordinated to the nitrogen of the ethylamine (B1201723) side chain and the ortho-carbon of the phenyl ring, with other ligands, such as acetate or chloride, and a phosphine (B1218219) ligand completing the coordination sphere of the palladium center. wikipedia.org

Table 1: Synthesis of a Palladacycle from a 4-Nitrophenylethylamine Derivative

| Reactant | Reagents | Product Structure | Reference |

| 2-(4-nitrophenyl)ethylamine hydrochloride | 1. Pd(OAc)₂ 2. PPh₃ 3. LiCl | [Pd{C₆H₃(CH₂)₂NH₂-2-NO₂-5-κ²C,N}Cl(PPh₃)] | wikipedia.org |

This table illustrates the formation of a specific six-membered palladacycle from a 4-nitrophenylethylamine derivative, highlighting the successful ortho-metalation despite the presence of a deactivating nitro group.

Coupling Reactions for Complex Molecule Construction

The presence of the nitro group on the aromatic ring of 4-nitrophenylethylamine hydrobromide opens up unique opportunities for its use in advanced coupling reactions. Traditionally, aryl halides have been the substrates of choice for palladium-catalyzed cross-coupling reactions. However, recent advancements have enabled the use of nitroarenes as coupling partners through "denitrative" coupling reactions, where the nitro group acts as a leaving group. This approach is particularly significant as it allows for the direct functionalization of readily available nitro compounds.

Denitrative Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, traditionally involves the coupling of an aryl halide with an alkene. rsc.org The development of a denitrative version of this reaction allows for the direct alkenylation of nitroarenes. researchgate.net In these reactions, a palladium catalyst, often in conjunction with a specialized phosphine ligand such as BrettPhos, facilitates the cleavage of the C-NO₂ bond and subsequent coupling with an alkene. researchgate.net

While specific examples detailing the denitrative Heck reaction of this compound itself are not prevalent in the literature, the general methodology has been established for a range of nitroarenes with various alkenes. For the reaction to proceed with 4-nitrophenylethylamine, protection of the amine group, for instance as an acetamide, would likely be necessary to prevent side reactions. The protected N-acetyl-4-nitrophenylethylamine could then undergo a denitrative Heck coupling.

Table 2: Representative Denitrative Mizoroki-Heck Reaction of Nitroarenes

| Nitroarene Substrate | Alkene Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Nitrotoluene | Styrene | Pd(acac)₂ / BrettPhos, CsF | 4-Methyl-trans-stilbene | 8 | researchgate.net |

| 1-Nitro-4-(trifluoromethoxy)benzene | Styrene | Pd(acac)₂ / BrettPhos, CsF | 4-(Trifluoromethoxy)-trans-stilbene | 65 | researchgate.net |

| 4-Nitrobenzonitrile | Styrene | Pd(acac)₂ / BrettPhos, CsF | 4-Cyano-trans-stilbene | 55 | researchgate.net |

This table presents examples from the literature on the denitrative Mizoroki-Heck reaction, illustrating the scope of nitroarene substrates that can be successfully coupled with alkenes. These examples serve as a model for the potential application of this methodology to derivatives of 4-nitrophenylethylamine.

Denitrative Sonogashira Coupling

Similar to the Heck reaction, the Sonogashira coupling, which forms a C-C bond between an aryl group and a terminal alkyne, has also been adapted for nitroarene substrates. researchgate.net A palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes provides a powerful method for the synthesis of internal alkynes. This transformation is typically achieved using a palladium catalyst and a suitable ligand.

For a substrate like this compound, protection of the amine functionality would be a prerequisite. The resulting N-protected derivative could then be subjected to the denitrative Sonogashira coupling conditions.

Table 3: Denitrative Sonogashira-Type Cross-Coupling of Nitrobenzenes with Terminal Alkynes

| Nitroarene Substrate | Alkyne Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1-Methoxy-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / SPhos, K₃PO₄ | 1-Methoxy-4-(phenylethynyl)benzene | 85 | |

| 1-Methyl-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / SPhos, K₃PO₄ | 1-Methyl-4-(phenylethynyl)benzene | 72 | |

| 4-Nitrobenzonitrile | Phenylacetylene | Pd(OAc)₂ / SPhos, K₃PO₄ | 4-(Phenylethynyl)benzonitrile | 68 |

This table showcases the utility of the denitrative Sonogashira coupling with various substituted nitrobenzenes. The data indicates that electron-donating and electron-withdrawing groups on the nitroarene are tolerated, suggesting the feasibility of this reaction with protected derivatives of 4-nitrophenylethylamine.

Analytical Research Methodologies for 4 Nitrophenylethylamine Hydrobromide

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 4-Nitrophenylethylamine hydrobromide from impurities and for resolving its enantiomers. These techniques provide both qualitative and quantitative data critical for quality control and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and identifying any process-related or degradation impurities. Purity levels for commercially available 4-Nitrophenylethylamine hydrochloride, a closely related salt, are often stated as ≥95%. scbt.com HPLC methods are developed to provide high-resolution separation of the main compound from any potential by-products or starting materials remaining from its synthesis. For instance, the synthesis of its hydrochloride salt involves the nitration of phenylethylamine, which could lead to isomeric impurities if not precisely controlled. google.comgoogle.com

The development of a robust HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a detector. A typical setup for a related compound, 4-nitropropranolol, utilized a chiral HPLC method that could also be adapted for purity analysis. mdpi.com For many phenylethylamine derivatives, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection is highly effective due to the presence of the nitro-aromatic chromophore in the molecule.

Table 1: Typical HPLC Parameters for Analysis of Related Nitro-Aromatic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detection | UV at ~274 nm | Quantifies the compound based on UV absorbance of the nitro group. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Chiral HPLC for Enantiomeric Excess Determination

Since 4-Nitrophenylethylamine is a chiral compound, existing as two non-superimposable mirror images (enantiomers), chiral HPLC is crucial for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. The separation of enantiomers of chiral primary amines has been effectively achieved using cyclofructan-based chiral stationary phases (CSPs). chromatographyonline.com For instance, the enantiomers of nitro-derivatives of propranolol (B1214883) have been successfully resolved using chiral HPLC, achieving excellent enantiopurity. mdpi.com

Method development for chiral separations can be complex. Studies on similar primary amines show that the choice of mobile phase modifier and additives is critical. chromatographyonline.com While basic additives can sometimes diminish enantioselectivity, acidic additives like trifluoroacetic acid (TFA) in combination with triethylamine (B128534) (TEA) in a methanol modifier have shown excellent selectivity and peak shapes for a range of analytes on a cyclofructan-based CSP. chromatographyonline.com Such methodologies are directly applicable to determining the enantiomeric purity of this compound. chromatographyonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hybrid techniques that combine the separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This combination is invaluable for the unambiguous identification and precise quantification of this compound, especially in complex matrices. LC-MS/MS methods have been extensively developed for the analysis of other phenethylamine (B48288) derivatives and nitrofuran metabolites in various samples. nih.govnih.gov

In a typical LC-MS analysis, the compound is first separated on an HPLC column and then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically forming the protonated molecule [M+H]⁺ in positive ion mode. nih.gov For 4-Nitrophenylethylamine (free base, molecular weight approx. 166.18 g/mol ), the precursor ion would be observed at an m/z of approximately 167.08. nih.gov This method allows for detection limits in the nanogram per milliliter (ng/mL) range. nih.gov The specificity of LC-MS/MS makes it the preferred method for quantitative analysis in complex samples. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For the closely related 4-Nitrophenethylamine hydrochloride, the aromatic protons typically appear as two distinct doublets in the downfield region (around 7.4-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The ethylamine (B1201723) side-chain protons appear as two triplets in the more upfield region (around 3.0-3.4 ppm). The specific chemical shifts and coupling constants (J-values) confirm the substitution pattern on the aromatic ring and the structure of the ethylamine chain. chemicalbook.comrsc.org

¹³C-NMR spectra provide information about the carbon skeleton. The spectrum of 4-Nitrophenylethylamine would show distinct signals for each of the unique carbon atoms in the molecule, including the two aliphatic carbons of the ethyl chain and the four distinct aromatic carbons of the para-substituted benzene (B151609) ring.

Table 2: Predicted ¹H-NMR Chemical Shifts for 4-Nitrophenylethylamine Moiety

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| **Aromatic (2H, ortho to NO₂) ** | ~8.1-8.2 | Doublet | 2H |

| **Aromatic (2H, meta to NO₂) ** | ~7.4-7.5 | Doublet | 2H |

| CH₂ (benzylic) | ~3.1 | Triplet | 2H |

| **CH₂ (adjacent to NH₂) ** | ~3.3 | Triplet | 2H |

| NH₂ | Variable | Broad Singlet | 2H |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with a fragmentation technique (as in MS/MS), it provides significant structural information. For 4-Nitrophenylethylamine, the molecular ion peak is a key piece of information. In an LC-MS experiment using ESI in positive mode, the precursor ion [M+H]⁺ is observed at m/z 167.0815. nih.gov

Fragmentation analysis (MS/MS) of this precursor ion provides insight into the molecule's structure. Collision-induced dissociation (CID) is used to break the parent ion into smaller, characteristic fragment ions. For the [M+H]⁺ ion of 4-Nitrophenylethylamine, characteristic fragmentation would involve the loss of ammonia (B1221849) (NH₃) and cleavage of the ethyl side chain. A significant fragment ion observed in MS/MS experiments is at m/z 91, which corresponds to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group, although its formation mechanism here might differ slightly. nih.gov Another major fragment would arise from the cleavage of the C-C bond between the two ethyl carbons.

Table 3: LC-MS/MS Fragmentation Data for 4-Nitrophenylethylamine ([M+H]⁺)

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument Type | LC-ESI-QQ (Triple Quadrupole) | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| Precursor Ion (m/z) | 167.0815 | nih.gov |

| Collision Energy | 10-20 V | nih.gov |

| Major Fragment Ions (m/z) | 91 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. While specific, publicly available IR spectra for this compound are not readily found in the reviewed literature nist.govchemicalbook.com, the expected characteristic absorption bands can be predicted based on its molecular structure.

The IR spectrum of this compound would be expected to exhibit distinct peaks corresponding to its key functional groups. The presence of the nitro group (NO₂) would likely be identified by strong asymmetric and symmetric stretching vibrations. The aromatic ring would produce characteristic C-H and C=C stretching and bending vibrations. The ethylamine side chain would show C-H stretching and bending frequencies. The primary amine (NH₂) group, in its hydrobromide salt form (NH₃⁺), would display characteristic N-H stretching and bending vibrations, which are often broad.

A hypothetical table of expected IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Symmetric Stretch | 1355 - 1315 | |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Out-of-plane Bend | 900 - 675 | |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Amine Salt (R-NH₃⁺) | Stretch | 3000 - 2800 (broad) |

| Asymmetric Bend | 1600 - 1500 | |

| Symmetric Bend | ~1500 | |

| Alkane C-H | Stretch | 3000 - 2850 |

These predicted wavenumbers are based on typical ranges for the respective functional groups and provide a basis for the structural confirmation of this compound using IR spectroscopy.

Development and Validation of Analytical Methods for Related Compounds

The development and validation of analytical methods are critical for ensuring the quality and consistency of pharmaceutical compounds. resolvemass.caomicsonline.org These processes establish that a specific method is suitable for its intended purpose, providing reliable and accurate results. omicsonline.org For this compound, this would involve developing methods to separate and quantify the main compound from any related substances, such as positional isomers and process impurities. researchgate.net

The validation of an analytical method for this compound and its related compounds would necessitate the assessment of several key parameters, including specificity, linearity, and precision, often guided by international standards like the ICH Q2(R1) guidelines. omicsonline.orgnih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. resolvemass.ca For this compound, this would be demonstrated by showing that the analytical signal for the main compound is not affected by the presence of its positional isomers (e.g., 2-nitrophenylethylamine and 3-nitrophenylethylamine) or other potential process impurities. This is often achieved by analyzing spiked samples and demonstrating baseline resolution between the peaks of interest in a chromatogram.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. resolvemass.ca A linear relationship would be established by preparing a series of standard solutions of this compound at different concentrations and plotting the analytical response versus the concentration. A linear regression analysis would be performed, and the correlation coefficient (r) or coefficient of determination (R²) would be calculated to assess the linearity. An R² value close to 1.000 would indicate a high degree of linearity.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. resolvemass.ca It is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Repeatability is determined by performing the analysis multiple times on the same day under the same conditions, while intermediate precision is assessed on different days, with different analysts, or on different equipment. The precision is usually expressed as the relative standard deviation (RSD) of the results.

A hypothetical data table summarizing the validation parameters for a newly developed HPLC method for this compound is shown below.

| Parameter | Assessment | Acceptance Criteria | Hypothetical Result |

| Specificity | Resolution between 4-Nitrophenylethylamine and its isomers | Resolution > 2.0 | Resolution = 3.5 |

| Linearity | Correlation Coefficient (R²) | R² ≥ 0.999 | R² = 0.9998 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | |

| Precision (RSD%) | Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |

| Intermediate Precision (n=6) | RSD ≤ 2.0% | 1.2% |

During the synthesis of this compound, the formation of positional isomers, such as 2-nitrophenylethylamine and 3-nitrophenylethylamine, is possible. Additionally, other process-related impurities may be present. researchgate.net A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for the accurate quantification of these impurities. nih.gov

The method would be developed to achieve adequate separation of all potential impurities from the main compound. nih.gov The limits of detection (LOD) and quantification (LOQ) for each impurity would be determined to ensure that they can be detected and quantified at levels that are relevant to the quality control of the final product. The quantification of these impurities is crucial for controlling the purity of this compound.

A hypothetical data table for the quantification of impurities in a batch of this compound is provided below.

| Impurity | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Amount Detected (%) |

| 2-Nitrophenylethylamine | 5.8 | 0.05 | 0.15 | 0.08 |

| 3-Nitrophenylethylamine | 6.5 | 0.05 | 0.15 | 0.12 |

| Unknown Impurity 1 | 7.2 | 0.03 | 0.10 | Not Detected |

| Unknown Impurity 2 | 8.1 | 0.04 | 0.12 | 0.05 |

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique that can be used for the rapid and high-throughput screening of small molecules. nih.govwikipedia.org The principle of FPIA is based on the change in the polarization of fluorescent light emitted from a labeled antigen (tracer) when it binds to a specific antibody. wikipedia.org In a competitive FPIA, a known amount of tracer competes with the unlabeled analyte (this compound) in the sample for a limited number of antibody binding sites.

The development of an FPIA for this compound would involve several key steps:

Synthesis of a Tracer: A fluorescent molecule, such as fluorescein, would be chemically conjugated to 4-Nitrophenylethylamine to create a fluorescently labeled tracer. nih.gov

Antibody Production: A specific antibody that recognizes 4-Nitrophenylethylamine would need to be produced. This is typically done by immunizing an animal with a conjugate of the target molecule and a carrier protein.

Assay Optimization: The concentrations of the antibody and tracer would be optimized to achieve a suitable dynamic range for the assay. The assay conditions, such as buffer pH and incubation time, would also be optimized. mdpi.com

In the absence of this compound in a sample, the tracer binds to the antibody, resulting in a large, slowly rotating complex that emits highly polarized light. When this compound is present in the sample, it competes with the tracer for antibody binding. This results in more free, rapidly rotating tracer in the solution, which emits light with low polarization. The change in fluorescence polarization is inversely proportional to the concentration of this compound in the sample. wikipedia.org

A hypothetical standard curve for an FPIA for this compound would demonstrate this relationship.

| Concentration of this compound (ng/mL) | Fluorescence Polarization (mP) |

| 0 | 250 |

| 1 | 225 |

| 10 | 175 |

| 100 | 100 |

| 1000 | 50 |

This FPIA could serve as a rapid screening tool, offering advantages in terms of speed and simplicity over chromatographic methods. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Stability

Computational methods are also employed to predict the reactivity and stability of 4-nitrophenylethylamine hydrobromide. The HOMO-LUMO energy gap is a primary indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity, while a smaller gap indicates the opposite. The presence of the electron-withdrawing nitro group in 4-nitrophenylethylamine lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted phenylethylamine.

Furthermore, computational studies have shown that nitro substitution, in general, decreases the stability of the phenylethylamine molecule. nih.gov This is a direct consequence of the enhanced reactivity conferred by the nitro group. The para-substitution in 4-nitrophenylethylamine is particularly effective in augmenting this potential reactivity. nih.gov

Structure-Property Relationship Investigations using Computational Approaches

Computational approaches are invaluable for establishing structure-property relationships, providing a framework for understanding how the specific arrangement of atoms in this compound dictates its chemical behavior. By systematically modifying the structure in silico (for example, by changing the position of the nitro group) and calculating the resulting electronic properties, a clear relationship between the molecular structure and its reactivity can be established.

For the phenylethylamine series, computational studies have unequivocally demonstrated that the position of the nitro substituent is a critical determinant of the molecule's electronic properties. nih.gov The para-substitution in 4-nitrophenylethylamine leads to the most significant enhancement of its electron-accepting capacity and electrophilicity. nih.gov This is a direct result of the electronic communication between the nitro group and the amine side chain through the aromatic ring, which is maximized in the para isomer. These computational insights are crucial for rationalizing the observed chemical properties and for predicting the behavior of related compounds.

Investigation of Structure Activity Relationships Sar and Pharmacophore Modeling

Correlating Structural Modifications with Biological Activity

The biological activity of phenylethylamine derivatives is highly sensitive to structural modifications on the aromatic ring, the ethylamine (B1201723) side chain, and the terminal amino group. SAR studies aim to identify the key structural features, or pharmacophores, that are essential for molecular recognition and biological response at a target receptor or enzyme.

Research into a series of phenethylamine (B48288) derivatives has demonstrated that substitutions at the 4-position of the phenyl ring significantly influence their biological effects. biomolther.org For instance, in the context of serotonin (B10506) 5-HT₂A receptor binding, the nature of the substituent at this position is a critical determinant of affinity. While alkyl or halogen groups at the 4-position can confer high affinity, the introduction of a nitro group, as seen in 2,5-dimethoxy-4-nitrophenethylamine, has been shown to decrease binding affinity for this receptor. biomolther.orgresearchgate.net This suggests that the electronic and steric properties of the nitro group are less favorable for optimal interaction within the 5-HT₂A receptor's binding pocket compared to other substituents. biomolther.org

Furthermore, modifications to the ethylamine side chain, such as conformational constraint through cyclization, can provide valuable insights into the bioactive conformation of the ligand. plos.orgnih.govresearchgate.net Studies on constrained phenylethylamine analogs have revealed that the spatial orientation of the amine functionality and any substituents on the phenyl ring relative to each other is vital for optimal activity. researchgate.net For example, analysis of dopamine (B1211576) reuptake inhibition by various β-phenethylamine derivatives showed that changes to substituents on the phenyl ring or the amine group could drastically alter their inhibitory potency. biomolther.orgbiomolther.org Although these studies did not always include a 4-nitro derivative, they underscore the principle that even minor structural alterations can lead to significant changes in biological activity.

The nitro group itself is recognized as an important functional group in medicinal chemistry, known to participate in a wide range of biological activities, including antimicrobial and antineoplastic effects. nih.gov Its influence stems from its strong electron-withdrawing nature and its potential to engage in redox reactions within biological systems, which can be both a source of bioactivity and toxicity. nih.gov

Impact of Substituents on Receptor Affinity and Enzyme Inhibition

The specific substituents on the 4-nitrophenylethylamine scaffold play a defining role in its interaction with biological targets, modulating both receptor affinity and enzyme inhibition. The 4-nitro group, in particular, imparts distinct electronic and steric characteristics that significantly influence the molecule's pharmacological profile.

Receptor Affinity: The impact of the 4-nitro substituent is clearly illustrated in studies of phenethylamine derivatives targeting serotonergic receptors. A systematic investigation of substitutions on the phenethylamine core revealed that a nitro group at the 4-position of a 2,5-dimethoxyphenethylamine scaffold results in lower binding affinity for the 5-HT₂A receptor compared to analogs with 4-positional alkyl or halo-substituents. biomolther.orgresearchgate.net This finding indicates that the electronic properties and bulk of the nitro group may create unfavorable interactions, such as steric hindrance or electrostatic repulsion, within the ligand-binding domain of the receptor. biomolther.org The table below, derived from SAR studies on phenethylamine derivatives, highlights the comparative binding affinity at the 5-HT₂A receptor.

| Compound | Substituent at 4-Position | Other Substituents | 5-HT₂A Receptor Affinity (IC₅₀, nM) |

|---|---|---|---|

| 2C-C | Chloro | 2,5-Dimethoxy | 49 |

| 2C-P | Propyl | 2,5-Dimethoxy | 34 |

| 2C-N | Nitro | 2,5-Dimethoxy | 110 |

Data sourced from a study on phenethylamine derivatives, demonstrating the influence of the 4-position substituent on 5-HT₂A receptor binding affinity. biomolther.org A higher IC₅₀ value indicates lower affinity.

Enzyme Inhibition: The 4-nitrophenyl moiety is also relevant in the context of enzyme inhibition. For example, p-nitrophenol, a related compound, is a known substrate for cytochrome P450 (CYP) enzymes, and its hydroxylation is often used as a probe for CYP2E1 activity. nih.gov Studies have shown that various compounds can inhibit this process, indicating an interaction with the enzymes involved. nih.gov While not directly studying 4-nitrophenylethylamine, this suggests that the nitrophenyl group can fit into the active sites of certain enzymes. In other research, novel pyrazole (B372694) derivatives incorporating a 4-nitrophenyl group were found to exhibit significant anti-inflammatory and antimicrobial activities. nih.gov Specifically, one compound showed potent antibacterial activity, suggesting that the 4-nitrophenyl structure is a key contributor to the molecule's ability to inhibit essential bacterial processes or enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new molecules and optimizing lead compounds. For nitroaromatic compounds (NACs) like 4-nitrophenylethylamine, QSAR studies can predict toxicological endpoints by considering physicochemical descriptors such as hydrophobicity (LogP), electronic properties (e.g., energy of the lowest unoccupied molecular orbital, E-LUMO), and steric parameters. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. nih.govmdpi.com While specific 3D-QSAR studies on 4-nitrophenylethylamine are not widely published, analyses of structurally related phenylethylamine analogs offer a clear blueprint for how such an investigation would proceed.

For example, a 3D-QSAR study on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the core phenylethylamine scaffold, was conducted to understand their affinity for the Dopamine D₃ receptor. mdpi.com

CoMFA models generate steric and electrostatic contour maps, indicating regions where bulky groups or specific charge distributions would increase or decrease biological activity.

CoMSIA models provide additional insight into hydrophobic and hydrogen-bonding interactions.

In the PCPMA study, the resulting models demonstrated high predictive power, confirmed by strong statistical validation. mdpi.com The contour maps generated from these models highlighted that steric, electrostatic, and hydrophobic fields were all critical for high-affinity binding to the D₃ receptor. mdpi.com This information allows for the rational design of new derivatives with potentially higher affinity.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.607 | 0.981 | Steric, Electrostatic |

| CoMSIA | 0.643 | 0.899 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor |

Example statistical results from a 3D-QSAR study on phenylethylamine-related compounds, demonstrating the predictive power of the models. mdpi.com q² represents the internal predictive ability, while r² represents the descriptive ability of the model.

Applying such a methodology to 4-nitrophenylethylamine and its analogs would involve defining the pharmacophoric features related to the nitro group's electrostatic and hydrogen-bonding potential, providing a powerful tool for targeted drug design.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel therapeutic agents based on the 4-nitrophenylethylamine scaffold can be pursued through two complementary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govresearchgate.net It relies on analyzing a set of molecules known to be active at the target to deduce the essential structural requirements for binding. Key LBDD methods include:

Pharmacophore Modeling: This involves identifying a common spatial arrangement of essential features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) from a set of active ligands. researchgate.net For 4-nitrophenylethylamine, a pharmacophore model would likely define the positions of the aromatic ring, the basic nitrogen, and the nitro group, which can act as a hydrogen bond acceptor and has strong electrostatic properties.

QSAR and 3D-QSAR: As described in the previous section, these models use the information from known ligands to build predictive equations that can screen virtual libraries of compounds or guide the modification of existing leads to enhance activity. nih.govmdpi.com For example, the 3D-QSAR contour maps from the PCPMA study were used to design four new compounds predicted to have a stronger affinity for the target receptor. nih.govmdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (e.g., a receptor or enzyme) is available, typically from X-ray crystallography or cryo-electron microscopy, SBDD can be employed. plos.orgnih.gov This powerful approach involves:

Molecular Docking: This technique computationally places a ligand into the binding site of a protein to predict its binding conformation and affinity. nih.gov A study on constrained phenylethylamines used docking into the 5-HT₂B receptor crystal structure to explain why certain analogs had lower affinity. nih.govresearchgate.net The docking poses revealed that specific structural constraints could lead to unfavorable interactions, such as placing a substituent in a region of the binding pocket where it clashes with an amino acid residue. nih.gov For 4-nitrophenylethylamine, docking could be used to visualize how the nitro group orients within the binding site and to identify key interactions, such as hydrogen bonds or electrostatic contacts, that contribute to its binding energy. This allows for the rational design of modifications to improve these interactions and, consequently, the ligand's potency and selectivity.

Together, these design approaches provide a comprehensive toolkit for the systematic investigation and optimization of 4-nitrophenylethylamine derivatives as potential therapeutic agents.

Exploration of Biological Activities and Molecular Interactions

Antineoplastic and Cytotoxic Effects of Derivatives

The search for novel anticancer agents has led researchers to explore a wide array of chemical structures. Derivatives related to 4-nitrophenylethylamine, particularly those containing a nitroaromatic moiety, have been a subject of interest due to their potential as hypoxia-selective cytotoxins and their ability to induce apoptosis in cancer cells.

Inhibition of Cancer Cell Proliferation

Derivatives containing the nitrophenyl group have demonstrated significant activity in inhibiting the proliferation of various cancer cell lines. For instance, a novel bis-coumarin derivative featuring a (4-nitrophenyl)methylene group, identified as compound 3l , has been shown to be a potent inhibitor of cancer cell growth. nih.gov This compound was found to be more effective than the established chemotherapy drug cisplatin (B142131) in certain contexts. nih.gov Research on benzohydroxamic acids has also revealed their capacity to suppress the growth of multiple human and murine cancer cell lines, including leukemia, colon cancer, and glioma. nih.gov

Another class of related compounds, nitracrine (B1678954) analogues, which are nitroacridine (B3051088) derivatives, are known for their potent cytotoxic effects, particularly under hypoxic (low oxygen) conditions often found in solid tumors. nih.gov Similarly, certain nitrofuran derivatives have been noted for their anti-proliferative properties. researchgate.net The inhibition of cancer cell proliferation is a key indicator of a compound's antineoplastic potential.

Table 1: Examples of Related Derivatives and Their Effects on Cancer Cell Proliferation

| Derivative Class | Example Compound | Observed Effect | Cancer Cell Lines |

|---|---|---|---|

| Bis-coumarin | Compound 3l | Potent growth inhibition | Human renal carcinoma (SKRC-45), among others |

| Benzohydroxamic acids | Compound 2 | Suppression of growth | Leukemia (L1210), colon, uterine, glioma |

| Nitroacridines | Nitracrine | Hypoxia-selective cytotoxicity | AA8 (Chinese hamster ovary) |

Mechanisms of Selective Cytotoxicity

The selective killing of cancer cells while sparing normal cells is a primary goal of cancer chemotherapy. For nitroaromatic compounds, this selectivity is often achieved by exploiting the unique tumor microenvironment.

One key mechanism is hypoxia-selective cytotoxicity . nih.govnih.gov Many solid tumors have regions of low oxygen. In these hypoxic environments, the nitro group of compounds like nitracrine can be reduced by cellular enzymes (e.g., reductases) to form highly reactive radical anions and other reduced species. These reactive species can then bind to macromolecules like DNA, leading to cell death. nih.gov In normal, well-oxygenated tissues, molecular oxygen can reverse this reduction process, thus protecting the cells from the compound's toxic effects. The degree of this selective toxicity in nitracrine analogues has been linked to the electronic properties of substituents on the acridine (B1665455) ring and the tautomeric form of the molecule. nih.govnih.gov

Another mechanism involves the induction of apoptosis through reactive oxygen species (ROS) . The bis-coumarin derivative 3l , which contains a 4-nitrophenyl group, was found to selectively induce apoptosis in human renal carcinoma cells by generating ROS. nih.gov This increase in ROS leads to a cascade of events including a decrease in mitochondrial membrane potential, DNA fragmentation, and the activation of p53-mediated apoptotic pathways. nih.gov Importantly, this compound showed significantly less cytotoxicity towards normal kidney cells. nih.gov

Furthermore, some derivatives exert their effects by inhibiting crucial metabolic pathways. For example, certain benzohydroxamic acids were found to inhibit DNA synthesis in L1210 leukemia cells by targeting enzymes in the purine (B94841) synthesis pathway, such as PRPP amido transferase and IMP dehydrogenase. nih.gov

Neurobiological Activity Research

The phenylethylamine scaffold is a core structure in many neuroactive compounds. Research into derivatives, including those with modifications like a nitro group, has explored potential effects on the nervous system.

Research into Neuroprotective Effects

Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal for neurodegenerative diseases. Research on compounds structurally related to 4-nitrophenylethylamine has uncovered potential neuroprotective mechanisms. For instance, studies on phenylenediamine derivatives have shown that they can protect neuronal cells from oxidative stress-induced death at nanomolar concentrations. nih.gov One such compound, N,N'-diphenyl-p-phenylenediamine (DPPD), was found to inhibit oxidative glutamate (B1630785) toxicity in HT22 mouse neuronal cells. nih.gov The researchers determined that the essential structure for this neuroprotective effect was phenyl-amine-phenyl-amine-phenyl (or butyl), highlighting a structure-activity relationship independent of simple antioxidant activity. nih.gov

Studies on Cognitive Function and Memory Enhancement (as related derivatives)

The enhancement of cognitive functions, such as learning and memory, is another area of active research. While direct studies on 4-nitrophenylethylamine derivatives are limited, research on other structurally related compounds provides insight. For example, 7,3',4'-trihydroxyisoflavone (a derivative of daidzein) has been shown to improve memory in animal models. nih.gov Its mechanism of action involves the regulation of the cholinergic system and the brain-derived neurotrophic factor (BDNF) signaling pathway, which are crucial for synaptic plasticity and memory formation. nih.gov This compound was able to ameliorate memory impairments and enhance memory in normal mice. nih.gov Many cognitive enhancers target neuromodulatory systems like the dopaminergic and cholinergic systems. nih.gov

Modulatory Effects on Enzymes

The interaction of small molecules with enzymes is a fundamental mechanism of drug action. Derivatives related to 4-nitrophenylethylamine have been shown to modulate the activity of various enzymes, which can underlie their therapeutic effects.

As mentioned previously, benzohydroxamic acid derivatives have been identified as inhibitors of several key enzymes involved in nucleotide metabolism. nih.gov

Table 2: Enzyme Inhibition by Related Benzohydroxamic Acid Derivatives

| Enzyme | Pathway | Consequence of Inhibition |

|---|---|---|

| PRPP amido transferase | Purine de novo synthesis | Inhibition of DNA synthesis |

| IMP dehydrogenase | Purine de novo synthesis | Inhibition of DNA synthesis |

| Dihydrofolate reductase | Folic acid metabolism | Inhibition of DNA synthesis |

In the context of cancer, the bis-coumarin derivative 3l was found to downregulate the COX-2/PTGES2 cascade and MMP-2, which are enzymes involved in inflammation and cancer cell migration. nih.gov Furthermore, some nitrofuran derivatives have been found to promote the release of the tumor suppressor protein p53 from its negative regulator, MDM2, suggesting an interaction that modulates this crucial protein-protein interaction. researchgate.net

Glycogen Synthase Kinase-3 Beta (GSK3β) Inhibition Research

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine-protein kinase that is widely expressed in the mammalian brain and plays a crucial role in a variety of physiological activities, including development, cell cycle, and apoptosis. nih.gov GSK-3β, an isoform of GSK-3, is particularly involved in memory processing and the regulation of synaptic plasticity. nih.gov

Research has shown that the inhibition of GSK3β can have significant effects. For instance, GSK3β inhibitors have been found to down-regulate the expression of key inflammatory mediators in brain endothelial cells, suggesting a role in protecting the blood-brain barrier during neuroinflammation. nih.gov In the context of neurodegenerative diseases, studies have investigated whether the neurotoxin MPTP induces apoptosis of dopaminergic neurons through a GSK-3β-dependent pathway. documentsdelivered.com Furthermore, inhibiting GSK-3β activity in the basolateral amygdala has been shown to disrupt the reconsolidation of drug-related memories, thereby reducing drug-seeking behavior. nih.gov This is achieved by impairing the reconsolidation process after memory retrieval, which effectively blocks the association between drug-related cues and the drug itself. nih.gov Novel GSK-3 inhibitors have also been developed and have shown protective effects against neuronal cell death in models of Alzheimer's disease. researchgate.net

Protein Kinase Modulation Studies

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. The modulation of protein kinase activity can have profound effects on cellular function.